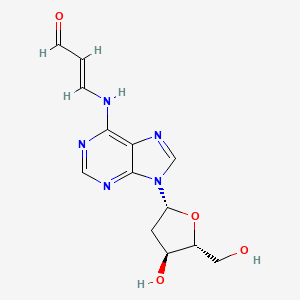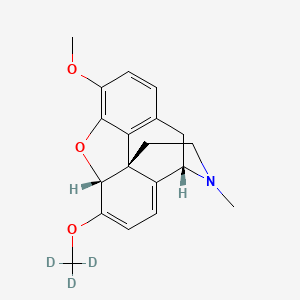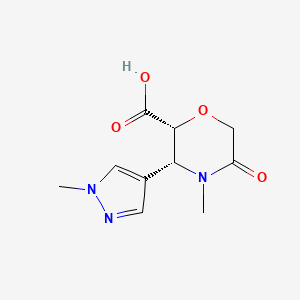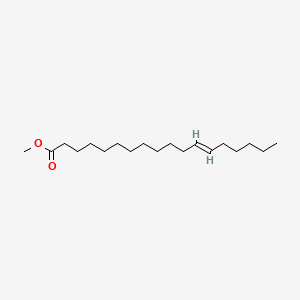
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is a synthetic nucleoside analog with the molecular formula C13H15N5O4 and a molecular weight of 305.29 g/mol . This compound is structurally related to adenosine, a naturally occurring nucleoside, but features a modified base and sugar moiety, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine typically involves the modification of adenosine derivatives. One common method includes the reaction of 2’-deoxyadenosine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group . The reaction is usually carried out in an organic solvent such as methanol or DMSO, with the reaction temperature maintained below 100°C to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine are not widely documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can modify the adenosine base or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides with altered functional groups, which can be further utilized in biochemical studies and drug development .
Applications De Recherche Scientifique
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Investigated for its role in modulating nucleic acid interactions and enzyme activities.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: The parent compound, lacking the 3-oxo-1-propenyl modification.
3’-Deoxyadenosine: Another nucleoside analog with a different modification on the sugar moiety.
Acyclovir: A well-known antiviral nucleoside analog with a different base structure
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing novel therapeutic agents .
Propriétés
Formule moléculaire |
C13H15N5O4 |
|---|---|
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1 |
Clé InChI |
YCTVDHFYRBOGFS-HFVMFMDWSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)





